Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the benzyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, like other 1,2,4-oxadiazoles, is believed to interact with several targets. Specifically, the translational regulator (CsrA) and the virulence regulator (Xoc3530) are two effective target proteins . These proteins play crucial roles in the motility and pathogenicity of certain strains of bacteria .
Mode of Action
It is known that 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
The compound interferes with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways leads to a significant reduction in the motility and pathogenicity of the bacteria .
Result of Action
The result of the compound’s action is a significant reduction in the motility and pathogenicity of certain bacterial strains . This is achieved by disrupting several biochemical pathways associated with bacterial virulence .
Biochemical Analysis
Biochemical Properties
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress pathways. The compound has been shown to inhibit the activity of certain oxidoreductases, thereby reducing the production of reactive oxygen species. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix components. This inhibition leads to reduced tissue remodeling and inflammation. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications. Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. The metabolites of this compound can further interact with cellular components, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its affinity for different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function. Additionally, this compound can be targeted to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin remodeling complexes. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another member of the oxadiazole family with different regioisomeric properties.
1,2,5-Oxadiazole: Similar structure but with different positioning of nitrogen and oxygen atoms.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
Uniqueness: Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ethyl ester functionality make it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFZMMFDOQYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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